4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Description
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one dihydrochloride is a heterocyclic compound featuring a pyrimidinone core linked to a 3-aminopiperidine moiety, with two hydrochloride counterions enhancing its aqueous solubility and stability.
Properties
IUPAC Name |
4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8;;/h4,6-7H,1-3,5,10H2,(H,11,12,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCVURMIPZCUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one typically involves the reaction of a piperidine derivative with a pyrimidinone precursor. One common method includes the use of 3-aminopiperidine, which undergoes nucleophilic substitution with a suitable pyrimidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
Scientific Research Applications
4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and receptors, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and metabolism. The compound’s effects are mediated through its binding to active sites on target proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one dihydrochloride with structurally or functionally related dihydrochloride salts, emphasizing molecular features, applications, and pharmacological profiles.
Structural and Functional Analysis
Core Heterocycles: The target compound’s pyrimidinone core is shared with valtorcitabine dihydrochloride, a nucleoside analog used in antiviral therapy. Pyrimidinones are common in kinase inhibitors due to their ability to mimic ATP-binding motifs . Levocetirizine and AY9944 utilize piperazine/piperidine rings for receptor binding. The 3-aminopiperidine group in the target compound may similarly enhance target affinity or solubility .
Pharmacological Profiles :
- Levocetirizine exemplifies the role of dihydrochloride salts in improving bioavailability for CNS-active drugs. Its R-enantiomer specificity enhances H₁-receptor selectivity, reducing side effects .
- Pyridoxamine dihydrochloride highlights the use of dihydrochloride salts in vitamins and cofactors, stabilizing reactive amines for metabolic applications .
- AY9944 demonstrates the utility of dihydrochloride salts in research chemicals, enabling precise dosing in teratogenic studies .
Solubility and Stability :
Dihydrochloride salts universally enhance water solubility, critical for oral or injectable formulations. For example, quinacrine dihydrochloride leverages this property for systemic antiparasitic activity .
Key Differences
- Target Specificity: While levocetirizine and AY9944 act on histamine receptors and cholesterol enzymes, respectively, the target compound’s pyrimidinone-aminopiperidine scaffold suggests kinase or protease inhibition, a hypothesis requiring validation.
- Applications : Pyridoxamine and valtorcitabine are clinically validated, whereas the target compound’s applications remain speculative without further data.
Biological Activity
The compound 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one dihydrochloride is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one dihydrochloride can be represented as follows:
- Molecular Formula : CHNO·2HCl
- CAS Number : 1332529-86-8
This compound features a pyrimidine ring substituted with an aminopiperidine moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, particularly glycogen synthase kinase 3 (GSK-3), which plays a significant role in various cellular processes including metabolism and cell survival .
- Receptor Modulation : The compound may also act on neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(3-Aminopiperidin-1-yl)-1H-pyrimidin-6-one have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Effects : The inhibition of GSK-3β has been linked to neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
